P2X4 Purinoceptor Antagonist Activity: Quantitative Cross-Study Comparison with Established P2X4 Antagonists
In a recombinant rat P2X4 purinoceptor 4 antagonist assay, 2-(4-phenoxyphenyl)ethanamine hydrochloride was evaluated at a fixed concentration of 3 µM, demonstrating detectable antagonist activity [1]. While this compound exhibits lower potency than optimized P2X4 antagonists such as BX430 (IC50 = 0.54 µM in human P2X4) and PSB-15417 (IC50 = 21.9 nM for human P2X4) , its activity at 3 µM positions it as a useful tool compound within the micromolar range for exploratory studies where highly potent inhibition may confound physiological readouts or where alternative chemotypes are desired to overcome selectivity limitations associated with higher-potency scaffolds.
| Evidence Dimension | P2X4 purinoceptor antagonist activity |
|---|---|
| Target Compound Data | Activity detected at 3 µM (fixed concentration) |
| Comparator Or Baseline | BX430: IC50 = 0.54 µM (human P2X4); PSB-15417: IC50 = 21.9 nM (human P2X4) |
| Quantified Difference | Target compound is ~5.6-fold less potent than BX430 and ~137-fold less potent than PSB-15417 (based on fixed concentration vs. IC50 comparison) |
| Conditions | Recombinant rat P2X4 purinoceptor 4 antagonist assay (BindingDB / ChEMBL_147414) |
Why This Matters
The micromolar-range activity profile distinguishes this compound from nanomolar-potency P2X4 antagonists, making it suitable for applications where partial or moderate receptor modulation is preferred over complete blockade, thereby informing compound selection based on desired pharmacological window.
- [1] BindingDB Assay ID 44 / ChEMBL_147414 (CHEMBL750988): Antagonist activity against recombinant rat P2X4 purinoceptor 4 at 3 µM View Source
